N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the construction of the thiazole ring. The final step involves the coupling of these two rings through a carboxamide linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to histamine.
Thiazole: A simpler structure that forms the basis of more complex thiazole derivatives.
Metronidazole: An antimicrobial agent that also contains an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of both imidazole and thiazole rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C13H18N4OS |
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Molecular Weight |
278.38 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)12-11(17-9(3)19-12)13(18)15-5-4-10-6-14-7-16-10/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,18) |
InChI Key |
GWHQRXGLTYUASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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